tert-butyl ((1-(3-aminophenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate

Catalog No.
S12527885
CAS No.
M.F
C14H19N5O2
M. Wt
289.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl ((1-(3-aminophenyl)-1H-1,2,3-triazol-4-...

Product Name

tert-butyl ((1-(3-aminophenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate

IUPAC Name

tert-butyl N-[[1-(3-aminophenyl)triazol-4-yl]methyl]carbamate

Molecular Formula

C14H19N5O2

Molecular Weight

289.33 g/mol

InChI

InChI=1S/C14H19N5O2/c1-14(2,3)21-13(20)16-8-11-9-19(18-17-11)12-6-4-5-10(15)7-12/h4-7,9H,8,15H2,1-3H3,(H,16,20)

InChI Key

WBNMQUBAJHXSSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN(N=N1)C2=CC=CC(=C2)N

Tert-butyl ((1-(3-aminophenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate is a synthetic compound characterized by its unique structure, which features a tert-butyl group, a triazole moiety, and an amino phenyl group. The molecular formula of this compound is C13H18N4O2C_{13}H_{18}N_{4}O_{2}, and it has a molecular weight of approximately 262.31 g/mol. The presence of the triazole ring is notable for its biological activity and potential applications in medicinal chemistry.

Due to its functional groups. The triazole ring can undergo nucleophilic substitutions or cycloadditions, while the carbamate group can be hydrolyzed to release the corresponding amine and carbon dioxide. For example, when treated with strong acids or bases, the carbamate can decompose to yield tert-butyl alcohol and the corresponding amine derivative.

Tert-butyl ((1-(3-aminophenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate exhibits significant biological activity, particularly in the field of medicinal chemistry. Compounds containing triazole rings are known for their antimicrobial properties, and derivatives like this one may also show potential as anti-cancer agents or in treating neurodegenerative diseases due to their ability to interact with biological targets such as enzymes or receptors.

The synthesis of tert-butyl ((1-(3-aminophenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate typically involves several steps:

  • Formation of the Triazole Ring: This can be achieved through the reaction of an azide with an alkyne in the presence of a copper catalyst (click chemistry).
  • Carbamate Formation: The resulting triazole can then be reacted with tert-butyl chloroformate to form the carbamate moiety.
  • Final Coupling: The amino group from 3-aminophenyl can be introduced through coupling reactions.

These methods ensure high yields and purity of the final product.

Tert-butyl ((1-(3-aminophenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting bacterial infections or cancer.
  • Agriculture: As a component in agrochemicals due to its potential herbicidal or fungicidal properties.
  • Material Science: In creating new polymers or materials that require specific chemical functionalities.

Studies on the interactions of this compound with biological macromolecules are crucial for understanding its mechanism of action. Interaction studies often involve:

  • Binding Affinity Assessments: Using techniques like surface plasmon resonance or isothermal titration calorimetry to measure how well the compound binds to target proteins.
  • Cellular Uptake Studies: Evaluating how effectively the compound enters cells and its subsequent effects on cellular pathways.

These studies help elucidate the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with tert-butyl ((1-(3-aminophenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl (3-aminophenyl)carbamateContains a carbamate and an amino groupSimpler structure without triazole
1-(3-Aminophenyl)-1H-1,2,3-triazoleLacks the carbamate moietyDirectly focuses on triazole's biological activity
N,N-bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)prop-2-yn-1-amineContains multiple triazole unitsIncreased complexity may enhance biological activity

The uniqueness of tert-butyl ((1-(3-aminophenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate lies in its combination of a triazole ring with a carbamate structure, which may provide distinct pharmacological properties compared to its analogs.

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

289.15387487 g/mol

Monoisotopic Mass

289.15387487 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

Explore Compound Types